2-(2-Iodo-4-methylphenyl)acetonitrile

Description

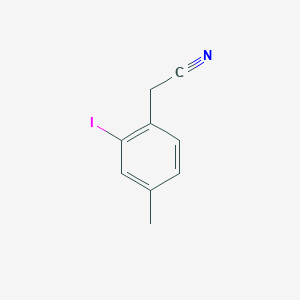

2-(2-Iodo-4-methylphenyl)acetonitrile (CAS: 1261585-20-9) is an aromatic nitrile derivative with the molecular formula C₉H₈IN and a molecular weight of 257.07 g/mol . The compound features a methyl group at the 4-position and an iodine atom at the 2-position of the phenyl ring, attached to an acetonitrile moiety.

Properties

Molecular Formula |

C9H8IN |

|---|---|

Molecular Weight |

257.07 g/mol |

IUPAC Name |

2-(2-iodo-4-methylphenyl)acetonitrile |

InChI |

InChI=1S/C9H8IN/c1-7-2-3-8(4-5-11)9(10)6-7/h2-3,6H,4H2,1H3 |

InChI Key |

OLTDZANEXQLXND-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)CC#N)I |

Origin of Product |

United States |

Preparation Methods

Direct Halogenation of 4-Methylphenylacetonitrile

One straightforward approach to synthesize this compound is the iodination of 4-methylphenylacetonitrile. This involves electrophilic aromatic substitution where iodine is introduced ortho to the acetonitrile side chain and para to the methyl substituent on the phenyl ring. The iodination typically uses iodine or N-iodosuccinimide (NIS) as the iodinating agent under acidic or polar aprotic conditions.

- Reagents: 4-Methylphenylacetonitrile, iodine or NIS

- Solvents: Acetonitrile, dimethylformamide (DMF), or dichloromethane (DCM)

- Conditions: Acidic medium such as methanesulfonic acid or mild Lewis acids can be used to facilitate iodination.

- Notes: Use of NIS with methanesulfonic acid in DMF has been reported to provide high selectivity and yield while minimizing diiodinated impurities.

Hydrolysis and Subsequent Iodination of Precursors

Some processes involve preparing a precursor compound such as 2-(4-methylphenyl)-2-methylpropanoic acid derivatives, which are then iodinated to introduce the iodine atom. Hydrolysis of esters to acids followed by iodination under controlled conditions is a method used in related compounds and can be adapted for this compound synthesis.

- Step 1: Hydrolysis of ester precursors in the presence of bases like sodium hydroxide or potassium hydroxide in aqueous or organic solvents.

- Step 2: Iodination of the resulting acid or intermediate with NIS or iodine in the presence of organic acids (methanesulfonic acid preferred) in polar aprotic solvents.

- Step 3: Purification by crystallization from hydrocarbon solvents such as hexane or heptane.

This method is advantageous for industrial scale due to mild conditions and high purity outcomes.

Electrosynthetic Oxidative Iodination

Recent advances have demonstrated the use of catalytic electrosynthesis protocols for oxidative transformations mediated by hypervalent iodine reagents. This method can be adapted for the preparation of iodinated aromatic nitriles.

- Procedure: Electrolysis of a mixture containing the aromatic nitrile substrate, a catalytic amount of iodobenzene, and an acid (e.g., tosylic acid) in a solvent mixture of hexafluoroisopropanol (HFIP) and acetonitrile.

- Conditions: Constant current electrolysis with stirring for several hours.

- Advantages: This green chemistry approach avoids stoichiometric halogen waste and can be performed on gram-scale with good yields.

Comparative Summary Table of Preparation Methods

Research Discoveries and Notes

The iodination step using N-iodosuccinimide in the presence of methanesulfonic acid in polar aprotic solvents has been optimized to minimize formation of diiodinated byproducts, improving yield and purity.

Hydrolysis of ester intermediates with sodium hydroxide followed by iodination provides a cost-effective and industrially feasible route, with purification by crystallization from hydrocarbons enhancing the product quality.

Electrosynthetic methods represent a novel and environmentally friendly approach, leveraging catalytic hypervalent iodine chemistry to achieve oxidative iodination without excess chemical waste.

The presence of the 4-methyl substituent influences regioselectivity during iodination, favoring substitution at the 2-position relative to the nitrile group, which is crucial for obtaining the desired this compound structure.

Chemical Reactions Analysis

Types of Reactions

2-(2-Iodo-4-methylphenyl)acetonitrile can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction: The nitrile group can be reduced to an amine or oxidized to a carboxylic acid under appropriate conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride can convert the nitrile group to an amine.

Oxidation: Strong oxidizing agents like potassium permanganate can oxidize the nitrile group to a carboxylic acid.

Major Products Formed

Substitution: Products depend on the nucleophile used, such as azides or cyanides.

Reduction: The major product is the corresponding amine.

Oxidation: The major product is the corresponding carboxylic acid.

Scientific Research Applications

2-(2-Iodo-4-methylphenyl)acetonitrile has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Potential use in the development of radiolabeled compounds for imaging studies.

Medicine: Investigated for its potential in drug development, particularly in the synthesis of pharmaceutical intermediates.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Iodo-4-methylphenyl)acetonitrile is primarily related to its chemical reactivity. The iodine atom and nitrile group can participate in various chemical reactions, making the compound a versatile intermediate in organic synthesis. The specific molecular targets and pathways would depend on the context of its use, such as in drug development or material science.

Comparison with Similar Compounds

Structural and Electronic Properties

Substituent Effects

- Chlorine’s electron-withdrawing nature increases electrophilicity compared to the mixed electronic effects in the target compound. DFT studies on similar chlorinated derivatives reveal localized HOMO-LUMO orbitals on the aromatic ring, influencing charge transfer properties .

- 2-(4-Methoxyphenyl)acetonitrile (CAS: 352547-54-7): The methoxy group is strongly electron-donating, leading to higher electron density on the ring. This contrasts with the target compound’s iodo group, which reduces electron density and enhances susceptibility to nucleophilic substitution .

Molecular Weight and Size

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|

| 2-(2-Iodo-4-methylphenyl)acetonitrile | C₉H₈IN | 257.07 | Iodo (2-), Methyl (4-) |

| 2-(2,4-Dichlorophenyl)acetonitrile | C₈H₅Cl₂N | 190.04 | Chloro (2-, 4-) |

| 2-(4-Methoxyphenyl)acetonitrile | C₁₁H₁₃NO₂ | 191.23 | Methoxy (4-) |

| 2-(4-Isopropylphenyl)acetonitrile | C₁₁H₁₃N | 159.23 | Isopropyl (4-) |

Physicochemical Properties

Density and Boiling Points :

- The density of 2-(4-isopropylphenyl)acetonitrile is 0.960 g/mL , while iodinated derivatives like the target compound are expected to have higher densities due to iodine’s atomic mass.

- Boiling points for methoxy-substituted analogs (e.g., 2-[4-(2-methoxyethoxy)phenyl]acetonitrile) are influenced by ether linkages, enhancing solubility in polar solvents compared to the hydrophobic methyl-iodo combination in the target .

- Spectral Characteristics: NMR Shifts: The iodine atom in the target compound causes distinct deshielding in ¹H NMR (e.g., aromatic protons near iodine resonate downfield). Chlorinated analogs (e.g., 2-(2,4-dichlorophenyl)acetonitrile) show similar but less pronounced shifts . IR Spectroscopy: Nitrile stretching vibrations (~2250 cm⁻¹) are consistent across analogs, but substituents alter aromatic C-H and C-X (X = I, Cl) vibrations .

Research Findings and Computational Insights

- DFT Studies: For 2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetate derivatives, HOMO-LUMO gaps correlate with reactivity.

- Molecular Docking : Chlorinated analogs (e.g., 2-(2,4-dichlorophenyl)acetonitrile) show affinity for enzyme active sites due to hydrophobic interactions, suggesting the target’s iodine atom could improve binding in halogen-rich environments .

Biological Activity

2-(2-Iodo-4-methylphenyl)acetonitrile is an organic compound notable for its structural features, including an iodine atom and a nitrile functional group attached to a phenyl ring. Its molecular formula is C10H10IN, with a molecular weight of approximately 255.1 g/mol. This compound serves as an important intermediate in the synthesis of various biologically active compounds, particularly in pharmaceutical applications.

The compound's reactivity is influenced by the electrophilic nature of the iodine atom and the nucleophilic character of the nitrile group. This unique combination allows for various chemical reactions, making it a valuable precursor in organic synthesis.

Antiviral Activity

A study on related compounds has shown that modifications in the structure can significantly impact antiviral potency. For instance, certain derivatives exhibit inhibitory activity against flaviviruses, such as Zika and dengue viruses, with IC50 values indicating effective concentrations . Although direct data for this compound is sparse, its structural features suggest potential antiviral applications.

Antibacterial Activity

The antibacterial properties of compounds similar to this compound have been documented. For example, certain nitrile derivatives demonstrated significant activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate promising antibacterial effects, with some compounds exhibiting MICs as low as 0.0048 mg/mL against E. coli . This suggests that this compound could also possess similar antibacterial properties.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for predicting the biological activity of this compound. The presence of the iodine substituent and the nitrile group can enhance biological interactions due to their electronic properties. Comparative studies with structurally related compounds reveal that modifications to the phenyl ring can lead to varying degrees of biological activity:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-(2-Bromo-4-methylphenyl)acetonitrile | Bromine instead of iodine | Generally less reactive than iodinated analogs |

| 2-(4-Methylphenyl)acetonitrile | No halogen substituent | Lacks halogen reactivity |

| 2-(2-Iodophenyl)acetonitrile | Similar structure without methyl group | Potentially different biological activity |

| 4-Iodoacetonitrile | Iodine directly on acetonitrile | Different reactivity profile |

Case Studies

- Antiviral Studies : In a comparative analysis of various nitriles, researchers found that structural modifications significantly affected antiviral efficacy against flaviviruses. Compounds with ortho-substituents exhibited varied IC50 values, indicating that similar modifications in this compound might yield potent antiviral agents .

- Antibacterial Studies : A comprehensive evaluation of nitriles indicated strong antibacterial activity against multiple strains. For instance, derivatives demonstrated MIC values ranging from 4.69 to 22.9 µM against Staphylococcus aureus and E. coli, suggesting that this compound may also exhibit comparable efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.